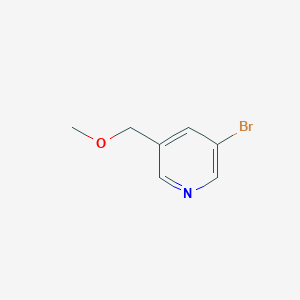

3-Bromo-5-(methoxymethyl)pyridine

Descripción general

Descripción

3-Bromo-5-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 173999-17-2 . It has a molecular weight of 202.05 and its IUPAC name is 3-bromo-5-(methoxymethyl)pyridine . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Bromo-5-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 202.05 .Aplicaciones Científicas De Investigación

Synthesis of Natural Alkaloids

- Total Synthesis of Variolin B and Deoxyvariolin B : A study by Baeza et al. (2010) demonstrated the use of a derivative of 3-Bromo-5-(methoxymethyl)pyridine in the total synthesis of variolin B and deoxyvariolin B, natural alkaloids with significant biological activities. The synthetic route involved selective palladium-mediated functionalization, showcasing the compound's utility in complex organic synthesis Baeza et al., 2010.

Development of New Materials

- Hyperbranched Polyelectrolytes : Monmoton et al. (2008) reported the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 3-Bromo-5-(methoxymethyl)pyridine, which was used to produce new hyperbranched polyelectrolytes. This work highlighted its potential in creating materials with specific electrical properties Monmoton et al., 2008.

Catalytic Processes

- Ethylene Dimerization Catalysts : Nyamato et al. (2015) synthesized imino)pyridine palladium(II) complexes using a derivative of 3-Bromo-5-(methoxymethyl)pyridine. These complexes were evaluated as catalysts for the selective dimerization of ethylene, demonstrating the role of the compound in facilitating selective catalytic reactions Nyamato et al., 2015.

Antimicrobial and Antiviral Research

- Antibacterial and Antiviral Properties : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a structurally similar compound, to construct new polyheterocyclic ring systems with evaluated in vitro antibacterial properties. This research underscores the potential biomedical applications of related bromo-pyridine derivatives Abdel‐Latif et al., 2019.

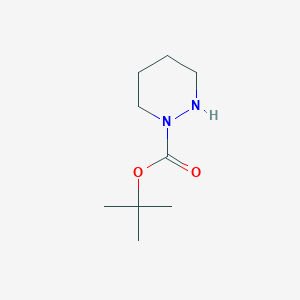

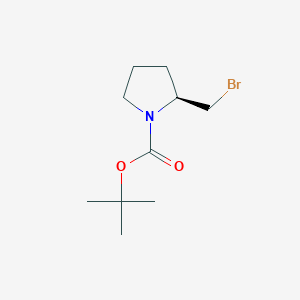

Ring Contraction Processes

- Synthesis of 2-(Bromomethyl)pyrrolidines : Tehrani et al. (2000) investigated the boron(III) bromide-induced ring contraction of 3-methoxypiperidines, closely related to 3-Bromo-5-(methoxymethyl)pyridine, to form 2-(bromomethyl)pyrrolidines. This work contributes to the field of synthetic organic chemistry by providing a novel method for ring contraction Tehrani et al., 2000.

Safety and Hazards

Mecanismo De Acción

Target of Action

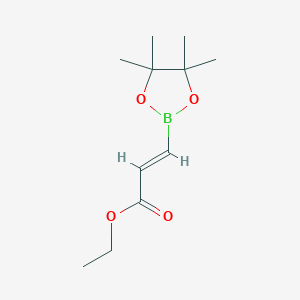

The primary target of 3-Bromo-5-(methoxymethyl)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

3-Bromo-5-(methoxymethyl)pyridine interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Like other organoboron reagents, it is expected to have properties that have been tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of 3-Bromo-5-(methoxymethyl)pyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of 3-Bromo-5-(methoxymethyl)pyridine is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and functional group tolerant . The stability of this compound also contributes to its efficacy and stability .

Propiedades

IUPAC Name |

3-bromo-5-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBXJVRGUSEWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595237 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173999-17-2 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

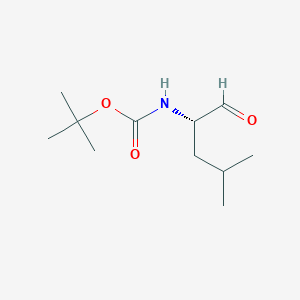

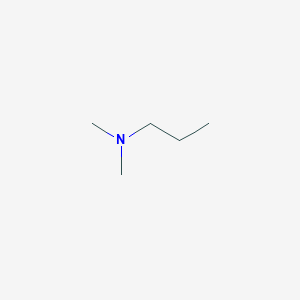

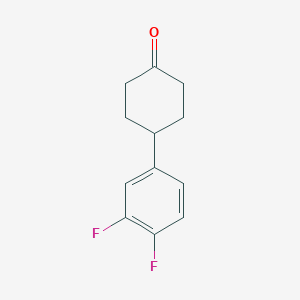

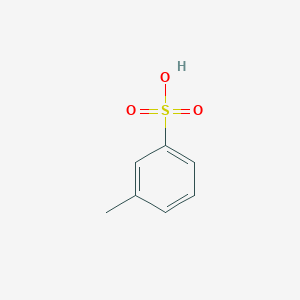

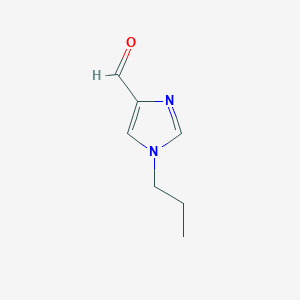

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)